Phenanthrene-[U-13C]
Description
Contextualizing Phenanthrene (B1679779) as a Model Polycyclic Aromatic Hydrocarbon (PAH)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by two or more fused aromatic rings. They are widespread environmental contaminants, originating from both natural processes, such as volcanic activity and wildfires, and anthropogenic sources, including the incomplete combustion of fossil fuels, industrial processes, vehicular emissions, and cigarette smoke taylorandfrancis.comnih.govoup.comnih.govresearchgate.net. Due to their persistence, potential for bioaccumulation, and known toxicity, mutagenicity, and carcinogenicity, PAHs are a significant focus of environmental research taylorandfrancis.comnih.govoup.comresearchgate.net.
Phenanthrene (C₁₄H₁₀) is a three-ringed PAH that is frequently found in polluted environments and is often the most abundant PAH detected taylorandfrancis.comnih.govwikipedia.orgatamanchemicals.com. Its molecular structure, featuring a "bay-region" and a "K-region," is common in more complex and carcinogenic PAHs, such as benzo[a]pyrene (B130552) nih.govethz.ch. This structural similarity, coupled with its prevalence and moderate water solubility, makes phenanthrene an excellent model compound for investigating the broader behavior and metabolism of PAHs. Its physical properties include being a colorless, crystalline solid, poorly soluble in water but soluble in organic solvents wikipedia.orgatamanchemicals.com.
Rationale for Stable Isotope Labeling: Significance of Carbon-13 in Environmental and Biochemical Studies
Stable isotope labeling involves replacing naturally occurring isotopes of an element with rarer, stable isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, making it an ideal tracer in biological and environmental studies nih.govbitesizebio.comalfa-chemistry.comcreative-proteomics.comsymeres.commoravek.comwikipedia.org. Unlike radioactive isotopes, ¹³C does not decay, ensuring its stability throughout experimental procedures and its safety for use in living systems bitesizebio.commoravek.com.
The significance of using ¹³C-labeled compounds like Phenanthrene-[U-¹³C] lies in their ability to be precisely tracked and quantified using analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govbitesizebio.comalfa-chemistry.comsymeres.commoravek.comwikipedia.orgnih.gov. Because ¹³C has a different mass and nuclear spin than the predominant ¹²C isotope, labeled molecules exhibit a distinct signal that can be differentiated from unlabeled compounds wikipedia.org. This allows researchers to follow the fate of the labeled compound through complex biological pathways, environmental compartments, or chemical reactions, providing insights into metabolic fluxes, degradation pathways, and the distribution of substances within ecosystems nih.govbitesizebio.comalfa-chemistry.comnih.govnih.govontosight.aicapes.gov.brplos.org. ¹³C-labeled compounds are also crucial as internal standards for accurate quantification of target analytes in complex matrices tandfonline.comjeol.comisotope.com.
Evolution of Isotopic Tracing Techniques in Phenanthrene Research
The application of isotopic tracing in phenanthrene research has evolved significantly with advancements in analytical instrumentation and methodology. Early studies might have relied on less sensitive detection methods, but modern techniques allow for highly precise tracking of ¹³C-labeled phenanthrene. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to detect and quantify ¹³C-labeled compounds and their transformation products nih.govnih.govnih.govjeol.comoup.com. Isotope Ratio Monitoring-Mass Spectrometry (IRMS) is used for precise measurements of isotopic abundances, aiding in the characterization of labeled metabolites and the construction of carbon budgets nih.govcapes.gov.br.
Furthermore, techniques like DNA-based Stable Isotope Probing (DNA-SIP) have emerged, using ¹³C-labeled substrates to identify microorganisms actively involved in the degradation of phenanthrene within complex environmental samples plos.orgacs.orgplos.org. NMR spectroscopy, particularly ¹³C NMR, provides detailed structural information about labeled metabolites and their incorporation into cellular components nih.govcapes.gov.broup.comnih.govresearchgate.netpublish.csiro.au. These sophisticated analytical approaches have enabled researchers to gain a deeper understanding of phenanthrene's biodegradation pathways, its incorporation into soil organic matter, and its role in microbial community dynamics.
Structure
3D Structure
Propriétés
Numéro CAS |
1262770-68-2 |
|---|---|
Formule moléculaire |
C14H10 |
Poids moléculaire |
192.127 g/mol |
Nom IUPAC |
phenanthrene |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Clé InChI |
YNPNZTXNASCQKK-FIJHWJEJSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH][13CH]=[13C]32 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Research Findings and Applications of Phenanthrene U 13c
Biodegradation Pathways and Metabolite Identification
Microbial degradation is a primary mechanism for the removal of phenanthrene (B1679779) from the environment. Researchers have utilized ¹³C-labeled phenanthrene to identify key metabolic intermediates and understand the pathways involved. For instance, studies have identified various metabolites, including benzocoumarins and dihydroxynaphthoic acids, through GC-MS and NMR analyses of ¹³C-labeled phenanthrene degradation products oup.com. The ¹³C label confirms the metabolic origin of these compounds from phenanthrene.
Table 1: Key Metabolites Identified in Phenanthrene Biodegradation Using ¹³C Labeling
| Metabolite Name | Identification Method(s) | ¹³C Labeling Confirmation | Source Study |
| 5,6-Benzocoumarin | GC-MS, ¹H & ¹³C NMR | Mass shift, spectral analysis | oup.com |
| 1,5-Dihydroxy-2-naphthoic acid | GC-MS, ¹H & ¹³C NMR | Mass shift, spectral analysis | oup.com |
| 7,8-Benzocoumarin | GC-MS, ¹H & ¹³C NMR | Mass shift, spectral analysis | oup.com |
| 1-Hydroxy-2-naphthoic acid | GC-MS, ¹H & ¹³C NMR | Mass shift, spectral analysis | oup.com |
| Coumarin | GC-MS, ¹H & ¹³C NMR | Mass shift, spectral analysis | oup.com |
Environmental Fate and Incorporation into Soil Matrices
Phenanthrene-[U-¹³C] has been instrumental in tracing the fate of phenanthrene in soil environments. Studies have demonstrated that ¹³C-labeled phenanthrene can be incorporated into microbial biomass and soil organic matter, providing evidence for its transformation into biologically derived compounds nih.govcapes.gov.brnih.gov. For example, ¹³C-labeled amino acids have been detected in soil residues following phenanthrene degradation, indicating the assimilation of phenanthrene-derived carbon into microbial cellular components nih.govcapes.gov.br.
DNA-based Stable Isotope Probing (DNA-SIP) has also leveraged ¹³C-labeled phenanthrene to identify specific microbial populations responsible for its degradation in soil and wastewater plos.orgacs.orgplos.org. By tracking the assimilation of ¹³C into microbial DNA, researchers can pinpoint active degraders within complex microbial communities. For instance, studies have shown that Gram-negative bacteria are significant consumers of ¹³C-phenanthrene, and specific genera like Acidobacterium and Collimonas have been implicated in its degradation plos.orgnih.gov.
Table 2: Environmental Fate and Microbial Uptake of ¹³C-Labeled Phenanthrene
| Study Focus | Key Finding | Analytical Method(s) | Source Study |
| Soil Bioreactor Transformation | ¹³C-label incorporated into hydrolysable amino acids, indicating anabolic microbial processes and formation of biologically derived compounds. | IRM-GC-MS | nih.govcapes.gov.br |
| Soil Biodegradation (Clean Forest Soil) | ~70% degradation observed within 9 days. DNA-SIP identified Acidobacterium spp. and Collimonas spp. as active degraders. | GC-MS, DNA-SIP, TRFLP, 16S rRNA seq. | plos.org |
| Soil Co-contamination Remediation | ¹³C-phenanthrene label monitored remediation success. ¹³C-PLFA identified Gram-negative bacteria as the primary group taking up ¹³C-PHE. | ¹³C-PLFA, GC-MS | nih.gov |
| Environmental Monitoring (Water/Tissue Samples) | ¹³C-labeled PAHs used as internal standards for low-level quantification (<1 ng/L for water, <0.3 ng/g for tissue). | GC-HRMS, Isotope Dilution Calculations | isotope.com |
Application as Internal Standards for Quantification
Phenanthrene-[U-¹³C] and its derivatives are widely used as internal standards in analytical chemistry for the precise quantification of phenanthrene and related compounds in environmental and biological samples tandfonline.comjeol.comisotope.com. By adding a known amount of a ¹³C-labeled standard to a sample before analysis, researchers can account for variations in sample preparation, extraction efficiency, and instrument response. This isotope dilution method significantly enhances the accuracy and reliability of PAH measurements. For example, 9-hydroxy[¹³C₆]phenanthrene has been synthesized and validated as an ideal internal standard for quantifying hydroxylated PAHs in human urine using GC-MS/MS tandfonline.com.
Table 3: ¹³C-Labeled Phenanthrene Derivatives as Internal Standards
| Labeled Standard | Target Analyte(s) | Analytical Technique | Application | Source Study |
| Phenanthrene-[U-¹³C] | Phenanthrene and other PAHs | GC-MS/MS, GC-HRMS | Quantification in environmental samples (water, soil, tissue); method validation | jeol.comisotope.com |
| 9-Hydroxy[¹³C₆]phenanthrene | 9-Hydroxyphenanthrene (OH-PAH) | GC-MS/MS | Internal standard for precise quantification in human urine | tandfonline.com |
Conclusion
Tracing Phenanthrene-Derived Carbon Fluxes in Complex Environmental Matrices
Using Phenanthrene-[U-13C] as a tracer allows researchers to follow the carbon derived from phenanthrene through various environmental compartments and microbial processes. This enables a detailed understanding of its ultimate fate, including mineralization, incorporation into soil organic matter, and transfer to microbial biomass.
Mineralization to Carbon-13 Dioxide (13CO2)
Mineralization, the complete breakdown of organic compounds to inorganic substances like CO2, is a key indicator of biodegradation. Studies employing Phenanthrene-[U-13C] have quantified the rate and extent of this process. For instance, in soil microcosms, the evolution of ¹³CO₂ from labeled phenanthrene has been monitored to assess mineralization rates capes.gov.brnih.govresearchgate.net. Research using ¹⁴C-phenanthrene, which follows similar principles, indicated that approximately 40% of the initial amount could be mineralized in active soil over 28 days researchgate.net. In some experiments with ¹³C-phenanthrene, mineralization reached up to 80% of the maximum extent within the first day in tropical soils, progressing by day 3, while in other soil types, the process was slower and reached a lower completion level researchgate.net.
Table 3.1.1: Mineralization of Phenanthrene-[U-13C] in Soil Microcosms
| Soil Type/Condition | Incubation Time | % Mineralization (¹³CO₂) | Reference |
| Tropical Soil (Membrane-adsorbed) | 3 days | ~54.8% | researchgate.net |
| Tropical Soil (Dispersed) | 3 days | Lower than membrane-adsorbed | researchgate.net |
| Active Soil (Benchmark, ¹⁴C) | 28 days | ~40% | researchgate.net |
Incorporation into Soil Organic Matter and Non-Extractable Residues
A significant portion of degraded phenanthrene does not fully mineralize but becomes incorporated into the soil organic matter, forming non-extractable residues (NERs) researchgate.netnih.gov. Studies using Phenanthrene-[U-13C] have shown that the ¹³C label can be traced into soil-bound fractions, including humin and humic substances capes.gov.brnih.gov. After 28 days in active soil, up to 70.1% of ¹⁴C-phenanthrene was converted to NERs, predominantly bound to humin researchgate.net. Chemical degradation of these residues revealed that a portion was physically entrapped, while the remainder was chemically bound or biogenic, highlighting the crucial role of microbial activity in forming these stable residues capes.gov.brnih.govresearchgate.net. The ¹³C label has also been found in hydrolysable amino acids within soil residues, indicating the transformation of phenanthrene-derived carbon into biologically derived compounds that are likely integrated into humic-like material capes.gov.brnih.gov.
Table 3.1.2: Fate of Phenanthrene-[U-13C] in Soil Fractions
| Soil Fraction | Percentage of ¹³C-Phenanthrene | Notes | Reference |
| Mineralized (as ¹³CO₂) | Varies (e.g., ~40-80%) | Depends on soil type and incubation conditions | researchgate.netresearchgate.net |
| Non-Extractable Residues (NERs) | ~70% (of ¹⁴C-PHE) | Predominantly bound to humin; includes physically entrapped, chemically bound, and biogenic fractions | researchgate.net |
| Humic Material | Traced via isotopic analysis | ¹³C-labeled fragments incorporated into humic material | capes.gov.brnih.govnih.gov |
| Hydrolysable Amino Acids | Significantly labeled | Indicates transformation into biologically derived compounds | capes.gov.brnih.gov |
Transfer to Microbial Biomass
The assimilation of phenanthrene-derived carbon into microbial biomass is a critical step in its ecological processing. Researchers have utilized ¹³C-labeled phenanthrene to track its incorporation into microbial lipids, such as polar lipid fatty acids (PLFAs), which serve as biomarkers for microbial community structure and function asm.orgasm.org. In highly PAH-polluted soils, the ¹³C-PLFA profiles of phenanthrene-metabolizing communities resembled those of known degraders like Sphingomonas and unclassified beta-proteobacteria asm.orgasm.org. In contrast, in less polluted or agricultural soils, different microbial groups, such as actinomycetes, were identified as significant phenanthrene metabolizers asm.orgasm.org. Stable Isotope Probing (SIP) techniques, which involve the incorporation of ¹³C-labeled substrates into microbial macromolecules like DNA, have also been instrumental in identifying active PAH degraders within complex soil communities ub.edu.
Dynamics in Soil-Plant Systems
The interaction between plants, soil, and microorganisms plays a significant role in the fate of soil contaminants like phenanthrene. Phenanthrene-[U-13C] serves as a valuable tool to elucidate these complex dynamics.
Root Uptake and Translocation within Plant Tissues
Plants can take up PAHs from contaminated soils, although the extent of uptake and translocation varies significantly depending on the plant species, the specific PAH, and soil properties alberta.caresearchgate.netmdpi.com. Studies using ¹³C-labeled phenanthrene have quantified its presence in plant tissues. In a mesocosm experiment with ryegrass, approximately 0.36% of the initial ¹³C-phenanthrene was recovered in root and shoot tissues after 21 days researchgate.netnih.gov. ¹³C enrichment was also localized at the microscale within the roots, suggesting direct interaction with microbial communities or plant cell structures researchgate.netnih.gov. Research on rice demonstrated that phenanthrene uptake by roots and translocation to shoots increased with exposure concentration and duration. Interestingly, overexpressing a nitrate (B79036) transporter (OsNRT2.3b) in rice significantly reduced phenanthrene concentration in roots (by 47-54%) and shoots (by 22-31%), and even in seeds, suggesting potential strategies to mitigate PAH accumulation in crops nih.gov. Generally, PAHs with lower octanol-water partition coefficients (log Kow) tend to be more hydrophilic and translocate more readily within plants, while those with higher log Kow values tend to remain in the roots mdpi.com.
Table 3.2.1: ¹³C-Phenanthrene Recovery in Plant Tissues
| Plant Species | Experiment Duration | ¹³C-Phenanthrene in Plant Tissues (% of initial) | Notes | Reference |
| Ryegrass | 21 days | ~0.36% (roots and shoots) | ¹³C localized at microscale in roots | researchgate.netnih.gov |
| Rice (Wild-type) | Varies | Higher accumulation | Increased with phenanthrene concentration and duration | nih.gov |
| Rice (OsNRT2.3b Ox) | Varies | Lower accumulation (Roots: 47-54% reduction; Shoots: 22-31% reduction) | Overexpression of nitrate transporter mitigated uptake | nih.gov |
Rhizospheric Influence on Phenanthrene Transformation
Table 3.2.2: Rhizosphere Effect on Phenanthrene Transformation
| Plant Species | Soil Condition | Phenanthrene Removal/Transformation | Notes | Reference |
| Ryegrass | Planted vs. Bare | Enhanced degradation in planted | ¹³C localized in root-associated hotspots; higher ¹³C remaining in extracts from bare soil suggest enhanced degradation in planted soil. | researchgate.netnih.govnih.gov |
| Alfalfa | Rhizosphere | Coupled plant-microbial metabolism | Plant peroxidases can oxidize phenanthrene and its microbial metabolites. | tamu.edu |
| Spartina spp. | Rhizosphere | Increased diversity & PAH-RHD genes | Allopolyploid S. anglica harbored more diverse bacterial communities and higher abundance of PAH-degrading genes in its rhizosphere. | nih.gov |
Compound List:
Phenanthrene-[U-13C]
Phenanthrene (PHE)
Carbon-13 Dioxide (¹³CO₂)
Polycyclic Aromatic Hydrocarbons (PAHs)
Benzo[a]pyrene (BaP)
Naphthalene
Fluorene
Acenaphthene
Anthracene
Pyrene
Fluoranthene
Chrysene
Indeno[1,2,3-cd]pyrene
Benzo[b]fluoranthene
Benzo[k]fluoranthene
Dibenzo[a,h,i]perylene
Benzo[g,h,i]perylene
Bioavailability and Sequestration Dynamics in Environmental Systems
The environmental fate of phenanthrene is significantly influenced by its bioavailability—the fraction of the compound that is accessible for uptake by organisms or for microbial degradation. Sequestration, the process by which contaminants become bound or incorporated into environmental matrices, directly impacts bioavailability, often rendering them less accessible over time. The use of Phenanthrene-[U-¹³C] enables a detailed examination of these dynamics, offering insights into how different environmental conditions and co-contaminants alter phenanthrene's availability.
Competitive Displacement Effects by Co-contaminants
The environmental behavior of phenanthrene can be further complicated by the presence of other contaminants, which can lead to competitive displacement effects. Organic co-contaminants have been shown to displace phenanthrene from sorption sites within soil matrices, potentially increasing its desorption and subsequent bioavailability taylorfrancis.com.
Interactions with heavy metals also significantly influence phenanthrene's fate and bioavailability. While heavy metals can sometimes enhance PAH sorption by altering soil organic matter composition or reducing dissolved organic matter, they can also inhibit the microbial communities responsible for phenanthrene biodegradation researchgate.netmdpi.com. This dual effect means that the presence of heavy metals can either sequester phenanthrene more effectively or impede its natural degradation pathways, thereby altering its long-term availability. Furthermore, studies have indicated that phenanthrene itself can influence the toxicokinetics of other co-administered PAHs, such as benzo[a]pyrene, by altering absorption mechanisms, highlighting the complex interplay between different pollutants in environmental mixtures nih.gov.
Compound Mentioned:
Phenanthrene-[U-¹³C]
Elucidation of Biodegradation Mechanisms and Pathways Through Phenanthrene U 13c Tracing
Aerobic Catabolic Pathways
Aerobic biodegradation of phenanthrene (B1679779) typically involves initial oxidation of the aromatic rings, followed by ring cleavage and further metabolism into central metabolic pathways. Isotopic labeling allows researchers to track the fate of the phenanthrene molecule through these sequential steps.
Initial Dioxygenation and Monooxygenation Attacks (e.g., cis-/trans-dihydrodiols, epoxides)
The initial step in the aerobic degradation of phenanthrene by microorganisms is often catalyzed by dioxygenases or monooxygenases. These enzymes introduce oxygen atoms into the aromatic ring system, leading to the formation of hydroxylated intermediates. Dioxygenases typically catalyze the incorporation of both atoms of molecular oxygen, forming cis-dihydrodiols. Monooxygenases, on the other hand, can lead to epoxides, which are then often hydrated by epoxide hydrolases to form trans-dihydrodiols.
Studies using labeled phenanthrene or its intermediates help identify these initial oxidation sites and the resulting products. For instance, phenanthrene can be attacked at the 1,2-, 3,4-, or 9,10-carbon positions, yielding cis-1,2-dihydroxy-1,2-dihydrophenanthrene, cis-3,4-dihydroxy-3,4-dihydrophenanthrene, or phenanthrene 9,10-epoxides, respectively gavinpublishers.comnih.govmdpi.comfrontiersin.orgnih.gov. Tracing with Phenanthrene-[U-13C] allows for the direct identification of these early metabolites by tracking the labeled carbon atoms.
Ring Cleavage Mechanisms (e.g., meta-cleavage, ortho-cleavage)
Following the initial hydroxylation, the aromatic rings are cleaved by ring-cleavage dioxygenases. The two primary mechanisms are meta-cleavage (extradiol cleavage) and ortho-cleavage (intradiol cleavage). These processes break open the aromatic ring, generating aliphatic intermediates that can enter central metabolic pathways.
Meta-cleavage: This pathway typically cleaves the bond between hydroxyl groups, leading to the formation of yellow-colored compounds. For phenanthrene, meta-cleavage of dihydrodiol intermediates often results in the formation of metabolites like 1-hydroxy-2-naphthoic acid or 2-hydroxy-1-naphthoic acid gavinpublishers.comfrontiersin.orgoup.complos.org.
Ortho-cleavage: This pathway cleaves the bond adjacent to a hydroxyl group, typically producing cis,cis-muconic acid derivatives. In phenanthrene degradation, ortho-cleavage can lead to intermediates such as naphthalene-1,2-dicarboxylic acid or 2-carboxycinnamic acid, which can further be converted to phthalic acid oup.com.
The use of Phenanthrene-[U-13C] enables researchers to follow the carbon skeleton through these cleavage reactions, confirming the order of events and the specific pathways utilized by different microbial species.
Formation and Further Transformation of Key Metabolites (e.g., 1-hydroxy-2-naphthoic acid, phthalic acid, salicylic (B10762653) acid, 2,2'-diphenic acid, 1-naphthol)
The aerobic catabolism of phenanthrene leads to the formation of several key intermediate metabolites. These compounds are critical in linking the initial ring oxidation and cleavage steps to the central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
1-Hydroxy-2-naphthoic acid and 2-Hydroxy-1-naphthoic acid: These are common products of meta-cleavage pathways, often derived from the breakdown of phenanthrene dihydrodiols gavinpublishers.comnih.govfrontiersin.orgoup.complos.orgbioline.org.br.
Phthalic acid: Frequently observed, phthalic acid can arise from ortho-cleavage pathways or the subsequent metabolism of other intermediates like 2-hydroxy-1-naphthoic acid gavinpublishers.comnih.govnih.govfrontiersin.orgoup.combioline.org.br.
Salicylic acid: This intermediate is often formed from the breakdown of naphthalene-1,2-diol (B1222099) (a product of phenanthrene metabolism) and is further degraded to catechol gavinpublishers.comfrontiersin.orgplos.org.
2,2'-Diphenic acid: This metabolite has also been identified in phenanthrene degradation pathways nih.govresearchgate.net.
Studies utilizing Phenanthrene-[U-13C] have demonstrated that these metabolites are indeed derived from the parent compound. For example, carbon from labeled phenanthrene has been traced into these intermediates, confirming their role in the degradation cascade capes.gov.br. The labeled carbon can also be tracked into biomass and eventually mineralized to ¹³CO₂ capes.gov.brnih.gov.
Table 1: Key Aerobic Metabolites in Phenanthrene Biodegradation
| Metabolite | Likely Pathway of Formation | Primary Reference(s) |
| cis-1,2-Dihydro-1,2-dihydrophenanthrene | Initial Dioxygenation | gavinpublishers.comnih.govmdpi.com |
| cis-3,4-Dihydro-3,4-dihydrophenanthrene | Initial Dioxygenation | gavinpublishers.comnih.govmdpi.com |
| 1-Hydroxy-2-naphthoic acid | Meta-cleavage | gavinpublishers.comnih.govfrontiersin.orgoup.complos.orgbioline.org.br |
| 2-Hydroxy-1-naphthoic acid | Meta-cleavage | frontiersin.orgoup.complos.org |
| Phthalic acid | Ortho-cleavage / further metabolism | gavinpublishers.comnih.govnih.govfrontiersin.orgoup.combioline.org.br |
| Salicylic acid | Further metabolism | gavinpublishers.comfrontiersin.orgplos.org |
| 2,2'-Diphenic acid | Further metabolism | nih.govresearchgate.net |
Anaerobic Catabolic Pathways
Anaerobic biodegradation of PAHs, including phenanthrene, presents distinct biochemical challenges compared to aerobic processes. In the absence of molecular oxygen, microorganisms employ reductive strategies for initial activation and ring cleavage.
Initial Activation Steps (e.g., Carboxylation, Methylation, Hydroxylation)
A critical difference in anaerobic PAH degradation is the absence of oxygenase enzymes. Instead, initial activation often involves the addition of a carboxyl group or other substituents to the aromatic ring.
Carboxylation: This is a widely accepted initial activation step for non-substituted PAHs under anaerobic conditions. It involves the addition of a carboxyl group (CO₂) to the aromatic ring, forming a corresponding carboxylic acid. For phenanthrene, this process yields phenanthroic acid. The use of ¹³C-labeled bicarbonate (¹³CO₂) in conjunction with phenanthrene has provided direct evidence for this carboxylation pathway asm.orgkarger.comresearchgate.net. This reaction is proposed to involve UbiD-like carboxylases and prenylated flavin cofactors asm.orgnih.gov.
Methylation: Methylation of the aromatic ring has also been suggested as an initial activation step in some anaerobic PAH degradation pathways researchgate.net.
Hydroxylation: While less common as the initial step compared to carboxylation in anaerobic degradation, hydroxylation can occur in later stages or under specific electron acceptor conditions researchgate.netresearchgate.net.
Phenanthrene-[U-13C] tracing is essential for confirming these initial anaerobic activation steps. By feeding ¹³C-labeled phenanthrene to anaerobic cultures, researchers can identify and quantify the resulting ¹³C-labeled carboxylic acids or other initial adducts, thereby elucidating the precise activation mechanism asm.orgkarger.comresearchgate.net.
Reductive Ring Cleavage Mechanisms
Following activation, anaerobic degradation pathways involve reductive steps to overcome the high resonance energy of the aromatic system before ring cleavage. This contrasts with the oxidative cleavage mechanisms seen in aerobic degradation.
These reductive steps typically involve the addition of electrons to the aromatic ring, often mediated by novel type III aryl-CoA reductases belonging to the old-yellow enzyme family asm.orgnih.gov. After reduction, the ring is cleaved. While specific details of phenanthrene ring cleavage under anaerobic conditions are still being elucidated, the general principle involves reducing the aromaticity followed by cleavage, leading to intermediates that can be further processed. Studies using labeled phenanthrene help track the carbon flow through these reductive and cleavage steps.
Table 2: Initial Activation Mechanisms in Phenanthrene Biodegradation
| Condition | Primary Activation Mechanism | Key Intermediates/Products | Isotopic Tracing Evidence (e.g., ¹³C) | Primary Reference(s) |
| Aerobic | Dioxygenation/Monooxygenation | cis/ trans-dihydrodiols, Epoxides | General tracing of carbon flow | gavinpublishers.comnih.govmdpi.com |
| Anaerobic | Carboxylation | Phenanthroic acid | ¹³C-bicarbonate studies | asm.orgkarger.comresearchgate.net |
| Anaerobic | Methylation | Methyl-phenanthrene | Less direct evidence in snippets | researchgate.net |
Compound List:
Phenanthrene
Phenanthrene-[U-13C]
cis-1,2-Dihydro-1,2-dihydrophenanthrene
cis-3,4-Dihydro-3,4-dihydrophenanthrene
Phenanthrene 9,10-epoxide
trans-9,10-Dihydrodiol
1-Hydroxy-2-naphthoic acid
2-Hydroxy-1-naphthoic acid
Naphthalene-1,2-diol
Naphthalene-1,2-dicarboxylic acid
2-Carboxycinnamic acid
Phthalic acid
Salicylic acid
Catechol
2,2'-Diphenic acid
Phenanthroic acid
1-Hydroxy-2-naphthoic acid
2-Carboxybenzalpyruvate
2-Carboxybenzaldehyde
Benzoic acid
4-Hydroxybenzoic acid
1,2-Benzenedicarboxylic acid
Characterization of Anaerobic Metabolites (e.g., phenanthroic acid)
Anaerobic biodegradation of phenanthrene is a complex process, with initial steps differing significantly from aerobic pathways. Studies have indicated that under anaerobic conditions, particularly with sulfate-reducing bacteria, the initial step often involves carboxylation, leading to the formation of phenanthroic acids. For instance, research on sulfate-reducing bacteria like Desulfotomaculum-related strain PheS1 suggests that carboxylation of phenanthrene to 2-phenanthroic acid is a key initial step nih.gov. The use of labeled substrates, such as phenanthrene with 13C or deuterium (B1214612) ([D10]-phenanthrene), coupled with 13C-bicarbonate, has been instrumental in confirming the carboxylation pathway and identifying intermediates like [13C]-2-phenanthroic acid nih.govresearchgate.net. Downstream metabolism involves ring reduction and cleavage, leading to compounds like benzene (B151609) derivatives and cyclohexane (B81311) derivatives nih.govresearchgate.net.
Enzymatic Systems Involved in Phenanthrene Biotransformation
The biotransformation of phenanthrene is orchestrated by a suite of enzymes that catalyze specific oxidative and reductive reactions. These enzymes are often identified and characterized using techniques that can track the labeled carbon atoms from Phenanthrene-[U-13C] through the metabolic cascade.
Identification and Characterization of Key Enzymes (e.g., dioxygenases, monooxygenases, hydroxylases, epoxide hydrolases, carboxylases)
A variety of enzymes are implicated in phenanthrene degradation. In bacteria, initial attack often involves dioxygenases , which incorporate both atoms of molecular oxygen into the PAH nucleus, forming cis-dihydrodiols nih.govnih.govsjtu.edu.cn. For example, Sphingomonas sp. strain P2 utilizes initial dioxygenation at the 1,2-position of phenanthrene, leading to novel metabolites like 5,6-benzocoumarin oup.com. Conversely, other bacteria like Mycobacterium sp. strain PYR-1 can initiate degradation via dioxygenase attack at the C-3 and C-4 positions, forming cis-3,4-dihydroxyphenanthrene, or via monooxygenase attack to form phenanthrene 9,10-epoxide, which is then converted to trans-9,10-dihydrodiol by an epoxide hydrolase nih.govresearchgate.net.
Carboxylases are crucial in anaerobic degradation, as seen in sulfate-reducing bacteria where they catalyze the carboxylation of phenanthrene to phenanthroic acid nih.gov. Fungal degradation pathways can also involve monooxygenases , such as cytochrome P450 monooxygenases, which are known to catalyze ring epoxidation and subsequent dihydrodiol formation nih.govfrontiersin.org.
Role of Flavoprotein Monooxygenases
Flavoprotein monooxygenases (FPMOs) are a diverse group of enzymes involved in the biodegradation of environmental aromatic compounds nih.govasm.orgfrontiersin.org. In the context of phenanthrene degradation by Phanerodontia chrysosporium (formerly Phanerochaete chrysosporium), a flavoprotein monooxygenase (FPMO11) has been identified. This enzyme, homologous to salicylate (B1505791) 1-monooxygenase, catalyzes the oxidative decarboxylation of intermediates like 1-hydroxy-2-naphthoate (B8527853) (1H2N) and 2-hydroxy-1-naphthoate (2H1N) to 1,2-dihydroxynaphthalene (1,2DHN) nih.govasm.orgnih.gov. These findings highlight the significant role of FPMOs in processing phenanthrene metabolites nih.govasm.orgnih.govresearchgate.net.
Fungal Biotransformation Mechanisms
Fungi, particularly white-rot fungi, are potent degraders of PAHs due to their versatile enzymatic machinery. They employ extracellular oxidative enzymes and intracellular monooxygenases to transform phenanthrene into less toxic and more biodegradable compounds.
Oxidoreductase Enzyme Systems (e.g., laccase, lignin (B12514952) peroxidase, manganese peroxidase)
White-rot fungi often utilize extracellular oxidoreductase enzymes such as laccase , lignin peroxidase (LiP) , and manganese peroxidase (MnP) for the initial breakdown of recalcitrant compounds like phenanthrene koreascience.krjmb.or.kruth.grasm.org. These enzymes, particularly MnP, can mediate lipid peroxidation, which in turn facilitates phenanthrene oxidation nih.gov. For instance, MnP from Phanerochaete chrysosporium has been shown to support the oxidation of phenanthrene to 2,2′-diphenic acid in the presence of unsaturated lipids nih.gov. Laccases from fungi like Trametes versicolor can also degrade phenanthrene, although often requiring redox mediators like ABTS or HBT for efficient oxidation koreascience.krnih.gov. Trametes polyzona PBURU 12 demonstrated significant phenanthrene degradation using its crude laccase nih.gov. While LiP and MnP are known to oxidize phenanthrene to phenanthrene-9,10-quinone and subsequently to 2,2′-diphenic acid under ligninolytic conditions, other pathways involving cytochrome P450 monooxygenases and epoxide hydrolases are active under non-ligninolytic conditions nih.govasm.orgpsu.edu.
Fungal Metabolic Intermediates and Pathways
Fungal metabolism of phenanthrene often resembles mammalian pathways, involving initial oxidation by cytochrome P450 monooxygenases and epoxide hydrolases to form trans-dihydrodiols nih.govuth.grpsu.eduethz.ch. Pleurotus ostreatus, for example, metabolizes phenanthrene to trans-9,10-dihydrodiol, with evidence for cytochrome P-450 monooxygenase and epoxide hydrolase involvement nih.govpsu.edu. Under non-ligninolytic conditions, Phanerochaete chrysosporium produces trans-3,4- and trans-9,10-dihydrodiols, as well as various phenanthrols nih.govasm.org.
Other identified fungal metabolic intermediates include 1-hydroxy-2-naphthoic acid (1-H2NA), salicylic acid, and catechol, which are further processed through ring cleavage pathways sjtu.edu.cnoup.comasm.orgoup.comscialert.net. For example, Trametes hirsuta D7 metabolizes phenanthrene through intermediates like phenanthrene 9,10-dihydrodiol and 2,2′-diphenic acid, eventually leading to benzoic acid and 4-hydroxybenzoic acid researchgate.net. The use of labeled phenanthrene can help elucidate the precise sequence of these transformations and the specific enzymes involved in generating these intermediates.
Identification and Characterization of Phenanthrene Degrading Microbial Communities Via Stable Isotope Probing Sip
DNA-Based Stable Isotope Probing (DNA-SIP)
DNA-SIP is a robust method that identifies active degraders by tracking the incorporation of ¹³C from Phenanthrene-[U-13C] into their DNA. As microorganisms consume the labeled phenanthrene (B1679779) as a carbon source, their newly synthesized DNA becomes enriched with ¹³C, making it denser than the DNA of non-metabolizing organisms, which contains the lighter ¹²C isotope.
The foundational step in DNA-SIP is the physical separation of the ¹³C-labeled ("heavy") DNA from the unlabeled ("light") ¹²C-DNA. After incubating an environmental sample (e.g., soil or water) with Phenanthrene-[U-13C], total genomic DNA is extracted from the entire microbial community. nih.govnih.gov This mixed pool of DNA is then subjected to isopycnic ultracentrifugation in a cesium chloride (CsCl) density gradient. researchgate.net
During ultracentrifugation, which can last for over 48 hours, the CsCl forms a density gradient. DNA molecules migrate to the position in the gradient that matches their own buoyant density. Because ¹³C has a greater atomic mass than ¹²C, the ¹³C-enriched DNA is denser and will equilibrate in a lower position in the centrifuge tube than the ¹²C-DNA. researchgate.net Following centrifugation, the gradient is fractionated, and the DNA from each fraction is collected. The distribution of DNA across the fractions is quantified to locate the "heavy" fractions containing the ¹³C-DNA, which are then used for subsequent analysis. hw.ac.uknih.gov
Once the heavy DNA fractions are isolated, various molecular techniques are employed to identify the microorganisms that contributed to this labeled genetic pool.
16S rRNA Gene Sequencing: The 16S ribosomal RNA (rRNA) gene is a highly conserved genetic marker used for bacterial and archaeal identification. By amplifying and sequencing the 16S rRNA genes from the heavy DNA fractions, researchers can generate a phylogenetic profile of the active phenanthrene degraders. nih.gov Studies have successfully used this method to identify a diverse range of bacteria that assimilate carbon from phenanthrene. nih.govhw.ac.uk
Denaturing Gradient Gel Electrophoresis (DGGE): DGGE is a fingerprinting technique that separates PCR amplicons of the same length based on their sequence differences. When applied to 16S rRNA gene amplicons from the heavy DNA fractions, DGGE produces a banding pattern where each band theoretically represents a different bacterial taxon. nih.gov Comparing the DGGE profiles of heavy fractions from ¹³C-phenanthrene incubations with those from ¹²C-control incubations reveals distinct bands corresponding to the active degrading populations. hw.ac.uknih.gov
Terminal Restriction Fragment Length Polymorphism (TRFLP): TRFLP is another fingerprinting method used to profile microbial communities. DNA (such as the 16S rRNA gene) is amplified using a fluorescently labeled primer. The resulting amplicons are then digested with a restriction enzyme, and the lengths of the fluorescently labeled terminal fragments are analyzed. In a SIP study on a forest soil, TRFLP analysis of heavy DNA fractions revealed specific fragments (219-bp and 241-bp) that were dominant in the ¹³C-phenanthrene amended samples, pointing to the specific microbes involved in the degradation. nih.gov
Through these techniques, numerous studies have identified key bacterial players in phenanthrene degradation across different environments.
| Genus/Group | Environment | Reference |
|---|---|---|
| Acidobacterium | Forest Soil | nih.gov |
| Collimonas | Forest Soil | nih.gov |
| Sphingomonas | Contaminated Soil | nih.gov |
| Sphingobium | Contaminated Soil (Planted) | nih.gov |
| Mycobacterium | Wastewater | researchgate.net |
| Rhodococcus | Petroleum-Contaminated Soil | researchgate.net |
| Pseudomonas | Wastewater | researchgate.net |
| Brevundimonas | Seawater | hw.ac.uk |
| Comamonas | Seawater | hw.ac.uk |
| Staphylococcus | Seawater | hw.ac.ukresearchgate.net |
| Paracoccus | Seawater | hw.ac.ukresearchgate.net |
| Enterobacteriales | Contaminated Soil | nih.gov |
Beyond identifying who is active, DNA-SIP can reveal how they are degrading the contaminant by targeting functional genes. These genes encode the enzymes responsible for breaking down pollutants. The heavy DNA fractions can be screened for genes known to be involved in polycyclic aromatic hydrocarbon (PAH) degradation.
A key group of enzymes are the PAH-ring hydroxylating dioxygenases (PAH-RHDs), which catalyze the initial, and often rate-limiting, step in PAH degradation. The alpha subunit of this enzyme (PAH-RHDα) is a common genetic marker. In one study, two distinct PAH-RHDα genes were successfully identified within the ¹³C-labeled DNA from soil incubated with ¹³C-phenanthrene, confirming the genetic basis of the degradation activity. nih.gov Another gene, bphA, which encodes the large subunit of biphenyl (B1667301) dioxygenase and is also involved in PAH degradation, can similarly be targeted. Detecting these genes in the heavy DNA fraction provides direct evidence linking specific catabolic pathways to the identified microorganisms.
| Functional Gene | Enzyme Encoded | Significance | Reference |
|---|---|---|---|
| PAH-RHDα | PAH-ring hydroxylating dioxygenase (alpha subunit) | Catalyzes the initial oxidation of the aromatic ring, a key step in PAH degradation. | nih.govresearchgate.net |
Phospholipid Fatty Acid (PLFA)-Based Stable Isotope Probing (PLFA-SIP)
PLFA-SIP is another application of stable isotope probing that traces the flow of ¹³C from Phenanthrene-[U-13C] into the membrane lipids of microorganisms. Phospholipids are essential components of microbial cell membranes and have a rapid turnover, making them excellent biomarkers for viable microbial biomass and community structure.
When microorganisms assimilate carbon from ¹³C-phenanthrene, the labeled carbon is incorporated into various cellular components, including the fatty acid chains of their phospholipids. geus.dk To perform PLFA-SIP, total lipids are extracted from the environmental sample after incubation with the labeled substrate. The phospholipid fraction is then separated, and the fatty acids are cleaved and derivatized to form fatty acid methyl esters (FAMEs).
These FAMEs are analyzed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). This technique separates the individual fatty acids and measures the ¹³C/¹²C ratio for each one. A significant increase in the ¹³C content of a specific PLFA, compared to a control sample, indicates that the organism(s) containing that lipid biomarker actively assimilated carbon from the phenanthrene. nih.gov
Different groups of microorganisms have distinct PLFA profiles. Certain PLFAs are characteristic of specific taxonomic or functional groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi, actinomycetes). By identifying which PLFAs become ¹³C-enriched, researchers can deduce which microbial groups are responsible for phenanthrene degradation. researchgate.net
| PLFA Biomarker | Indicated Microbial Group | Finding | Reference |
|---|---|---|---|
| 10me18:0 / 12me18:0 | Actinomycetes | Found to be ¹³C-enriched in roadside soil, linking this group to phenanthrene metabolism. | geus.dknih.govnih.gov |
| 18:1ω7c | Gram-negative bacteria (e.g., Sphingomonas) | Profiles from industrial soils with ¹³C-enriched PLFAs matched reference strains of Sphingomonas. | nih.govnih.gov |
| 18:2ω6,9 | Fungi | No significant ¹³C enrichment was found, suggesting fungi were not major assimilators of phenanthrene. | geus.dknih.govnih.gov |
RNA-Based Stable Isotope Probing (RNA-SIP) for Active Transcriptional Communities
RNA-based Stable Isotope Probing (RNA-SIP) is a powerful, cultivation-independent molecular technique used to identify the metabolically active members of a microbial community that assimilate a specific substrate. nih.gov When Phenanthrene-[U-13C] is introduced into an environmental sample, microorganisms actively degrading the compound incorporate the heavy carbon isotope into their cellular biomass, including their ribonucleic acid (RNA). nih.gov Because RNA, particularly ribosomal RNA (rRNA), is abundant in active cells and has a shorter turnover time than DNA, it serves as a sensitive biomarker for recent metabolic activity and growth. abdn.ac.uk
The RNA-SIP methodology involves several key steps. First, total RNA is extracted from the environmental sample after incubation with the 13C-labeled phenanthrene. This mixed pool of labeled (¹³C-RNA) and unlabeled (¹²C-RNA) molecules is then subjected to ultracentrifugation in a cesium trifluoroacetate (B77799) (CsTFA) or similar density gradient. The ¹³C-enriched RNA, being denser, separates from the ¹²C-RNA. nih.gov The resulting "heavy" RNA fractions are then isolated. By reverse transcribing the rRNA from these heavy fractions into cDNA and subsequently sequencing marker genes like the 16S rRNA gene, researchers can taxonomically identify the microorganisms that were actively consuming the phenanthrene. nih.gov
Recent research has utilized RNA-SIP to pinpoint active phenanthrene degraders in complex environments such as contaminated soils. In a study comparing bioaugmentation strategies, RNA-SIP was employed to identify the key bacterial players in phenanthrene (PHE) degradation. nih.gov The investigation distinguished between bioaugmentation with free-living bacterial cells (BA-FPB) and bioaugmentation with bacterial cells immobilized on biochar (BA-IPB). nih.gov This approach revealed that different sets of bacteria were active under each condition, highlighting the influence of the delivery method on the functional microbial community. nih.gov Through this technique, several bacterial lineages were identified as active PHE degraders, some for the first time. nih.gov
The table below summarizes the key phenanthrene-degrading bacteria identified in a petroleum-contaminated soil using RNA-SIP under different bioaugmentation treatments. nih.gov
Interactive Data Table: Phenanthrene-Degrading Bacteria Identified via RNA-SIP
| Bacterial Lineage (ASV) | Genus | Treatment Identified In | Novelty |
|---|---|---|---|
| ASV_17 | Rhodococcus | BA-FPB (Free-Cell) | Previously known degrader |
| ASV_186 | Methylobacterium | BA-FPB (Free-Cell) | First-time identification |
| ASV_41 | Xanthomonas | BA-FPB (Free-Cell) | First-time identification |
| ASV_205 | Kroppenstedtia | BA-FPB (Free-Cell) | First-time identification |
| ASV_243 | Scopulibacillus | BA-FPB (Free-Cell) | First-time identification |
| ASV_356 | Bautia | BA-FPB (Free-Cell) | First-time identification |
| ASV_376 | Lactobacillus | BA-FPB (Free-Cell) | First-time identification |
| - | 11 distinct bacterial lineages | BA-IPB (Biochar-Immobilized) | - |
Data sourced from a study on bioaugmentation in petroleum-contaminated soil. nih.gov
Single-Cell Stable Isotope Probing Approaches
While RNA-SIP provides community-level insights into active members, it does not typically resolve metabolic activity down to the individual cell level. Single-cell stable isotope probing techniques overcome this limitation by directly linking phylogenetic identity to metabolic function in individual cells within a complex community. figshare.comacs.org These high-resolution methods often combine SIP with advanced imaging and sorting technologies.
A prominent approach is the combination of SIP with Raman microspectroscopy. nih.gov This technique leverages the fact that when a cell incorporates ¹³C from a substrate like Phenanthrene-[U-13C], the carbon-carbon bonds within its biomolecules become heavier. This mass change results in a discernible downward shift in the vibrational frequency of these bonds, which can be detected in the cell's Raman spectrum as a "red-shift" of specific peaks, such as the phenylalanine peak. figshare.comacs.org This spectral shift provides direct, quantitative evidence of substrate uptake by a single cell. nih.gov
By coupling Raman microspectroscopy with Fluorescence In Situ Hybridization (FISH), researchers can simultaneously determine a cell's identity (via fluorescent probes targeting specific rRNA sequences) and its metabolic function (via the Raman shift). nih.gov An even more advanced application is Raman-Activated Cell Sorting (RACS), which uses the ¹³C-induced Raman shift as a trigger to physically isolate and sort individual active cells from a mixed population for subsequent cultivation or single-cell genomics. figshare.comnih.gov
One study successfully developed a method combining Magnetic-Nanoparticle-Mediated Isolation (MMI) with SIP and RACS (MMI-SIP-RACS) to identify and isolate active phenanthrene-degrading bacteria from contaminated wastewater. figshare.comacs.orgnih.gov This powerful combination confirmed that the genus Novosphingobium was a key active degrader. figshare.comnih.gov The isolated single cells were used for sequencing, which helped reconstruct metabolic pathways and identify novel genes for phenanthrene dioxygenase. figshare.comacs.org Another study using RACS-SIP identified and isolated phenanthrene-degrading cells belonging to Achromobacter sp. and Pseudomonas sp. from soil. nih.gov
Another key single-cell SIP technology is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). NanoSIMS is a high-resolution imaging mass spectrometry technique that can map the elemental and isotopic composition of a sample surface with a spatial resolution down to 50 nanometers. gu.se After incubating a microbial community with Phenanthrene-[U-13C], NanoSIMS can be used to visualize and quantify the ¹³C/¹²C ratio within individual cells. nih.gov This allows for precise measurement of isotope assimilation, revealing even low levels of metabolic activity and highlighting metabolic heterogeneity among cells of the same population. nih.govresearchgate.net The combination of FISH and NanoSIMS (FISH-NanoSIMS) is particularly powerful, as it allows for the direct correlation of phylogenetic identity with quantitative data on substrate uptake at the single-cell level. ufz.de
The table below summarizes key single-cell SIP approaches used in the study of phenanthrene degradation.
Interactive Data Table: Single-Cell SIP Approaches for Phenanthrene Degraders
| Technique | Principle | Identified Phenanthrene Degraders | Key Findings |
|---|---|---|---|
| Raman-FISH | Combines Raman microspectroscopy to detect ¹³C uptake with fluorescent probes (FISH) for cell identification. nih.gov | (General applicability) | Links function to identity without cell sorting. |
| Raman-Activated Cell Sorting (RACS)-SIP | Uses ¹³C-induced Raman shift to physically sort and isolate active single cells. figshare.comnih.gov | Novosphingobium, Achromobacter sp., Pseudomonas sp. | Enables cultivation and genome sequencing of active degraders; revealed novel degradation genes. figshare.comacs.orgnih.gov |
| NanoSIMS | High-resolution mass spectrometry imaging to quantify the ¹³C/¹²C ratio within individual cells. gu.senih.gov | (General applicability) | Precisely quantifies substrate uptake, revealing cell-to-cell metabolic heterogeneity. researchgate.net |
Advanced Analytical Methodologies for Phenanthrene U 13c Research
Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a cornerstone technique for high-precision measurement of stable isotope ratios. In the context of Phenanthrene-[U-13C] research, IRMS is utilized for both bulk isotopic analysis and compound-specific isotope analysis (CSIA) to elucidate the origin, fate, and degradation of phenanthrene (B1679779).
Detailed Research Findings:
CSIA has been instrumental in distinguishing between different sources of phenanthrene contamination in the environment. By analyzing the natural abundance δ¹³C values of phenanthrene from various sources, researchers can create isotopic fingerprints. When Phenanthrene-[U-13C] is used as a tracer in environmental studies, any deviation from its initial high enrichment in degradation products can signify mixing with unlabeled phenanthrene from other sources or specific fractionation effects during transformation processes.
For instance, studies have shown that phenanthrene from petrogenic sources (related to petroleum) has a different δ¹³C signature compared to that from pyrogenic sources (related to combustion). This distinction is critical for environmental forensics.
Below is a table summarizing typical δ¹³C values for phenanthrene from different environmental sources, which provides a baseline for interpreting data from tracer studies using Phenanthrene-[U-13C].
| Source of Phenanthrene | Typical δ¹³C Value (‰) |
| Crude Oil | -28 to -32 |
| Coal Tar | -24 to -26 |
| Wood Combustion | -25 to -28 |
| Vehicle Emissions | -26 to -29 |
This table presents illustrative data based on typical values found in environmental studies. Actual values can vary depending on specific geographic and environmental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Ratio Monitoring (IRM-GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. When equipped with an isotope ratio monitoring (IRM) interface, it becomes IRM-GC-MS, a highly sensitive method for compound-specific isotope analysis of ¹³C-enriched compounds.
In Phenanthrene-[U-13C] research, IRM-GC-MS is employed to track the transformation of the labeled parent compound and identify its metabolites. The gas chromatograph separates the components of a sample, and as each compound elutes, it is combusted to CO₂, which is then introduced into the isotope ratio mass spectrometer. The mass spectrometer measures the ratio of ¹³CO₂ to ¹²CO₂, providing a precise δ¹³C value for each specific compound.
Detailed Research Findings:
IRM-GC-MS is particularly valuable for studying the biodegradation of Phenanthrene-[U-13C]. As microorganisms metabolize the labeled phenanthrene, they produce a series of intermediate and final products. By analyzing the ¹³C enrichment in these metabolites, researchers can elucidate the degradation pathways and kinetics. For example, the detection of ¹³C-labeled phthalic acid or protocatechuic acid would provide strong evidence for specific aerobic degradation pathways.
The technique's high sensitivity allows for the detection of very low levels of ¹³C enrichment, making it suitable for tracer studies in complex environmental matrices where the labeled compound may be significantly diluted.
The following table illustrates the type of data that can be obtained from an IRM-GC-MS analysis of a biodegradation experiment with Phenanthrene-[U-13C].
| Compound | Retention Time (min) | δ¹³C (‰) | ¹³C Enrichment (Atom %) |
| Phenanthrene-[U-13C] | 25.4 | +100,000 | 99 |
| 1-Hydroxy-2-naphthoic acid | 22.1 | +80,000 | 79 |
| Phthalic acid | 18.5 | +65,000 | 64 |
| Protocatechuic acid | 16.2 | +50,000 | 49 |
This table presents hypothetical data to illustrate the expected results from an IRM-GC-MS analysis in a tracer study. The δ¹³C values are significantly elevated due to the isotopic labeling.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
While GC-MS is well-suited for volatile compounds, many of the metabolic products of phenanthrene are polar and not easily analyzed by GC. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of these polar metabolites. By coupling a liquid chromatograph to a mass spectrometer, non-volatile and thermally labile compounds can be separated and identified.
In the context of Phenanthrene-[U-13C] research, LC-MS is crucial for identifying and quantifying polar metabolites such as dihydrodiols, phenols, and their conjugates (e.g., glucuronides and sulfates) formed during biotransformation in organisms. The mass spectrometer can detect the mass shift corresponding to the incorporation of ¹³C atoms, confirming that the identified metabolites originate from the administered Phenanthrene-[U-13C].
Detailed Research Findings:
Studies utilizing isotopically labeled phenanthrene, such as deuterated phenanthrene, have demonstrated the power of LC-MS in metabolic profiling. These studies have identified a range of metabolites in biological fluids like urine, providing insights into the pathways of detoxification and bioactivation. For example, the formation of phenanthrene dihydrodiol epoxides is a critical step in its mechanism of toxicity, and these polar metabolites are readily detected by LC-MS.
The use of Phenanthrene-[U-13C] in such studies would allow for unambiguous identification and quantification of these metabolites, even at very low concentrations, by looking for the characteristic isotopic pattern of the uniformly labeled compound.
The table below provides an example of the types of polar metabolites of Phenanthrene-[U-13C] that can be identified and quantified using LC-MS.
| Metabolite | Molecular Formula | [M+H]⁺ (m/z) for ¹²C | [M+H]⁺ (m/z) for U-¹³C |
| Phenanthrene-1,2-dihydrodiol | C₁₄H₁₂O₂ | 213.0865 | 227.1269 |
| Phenanthrene-3,4-dihydrodiol | C₁₄H₁₂O₂ | 213.0865 | 227.1269 |
| 1-Hydroxyphenanthrene | C₁₄H₁₀O | 195.0759 | 209.1163 |
| Phenanthrene-1,2-quinone | C₁₄H₈O₂ | 209.0552 | 223.0956 |
This table shows the expected mass-to-charge ratios for the protonated molecules ([M+H]⁺) of potential polar metabolites of phenanthrene, highlighting the mass shift due to uniform ¹³C labeling.
Nano-Scale Secondary Ion Mass Spectrometry (NanoSIMS) for Spatial Isotopic Mapping
Nano-Scale Secondary Ion Mass Spectrometry (NanoSIMS) is a high-resolution imaging technique that allows for the visualization of the elemental and isotopic composition of a sample surface with a spatial resolution down to 50 nanometers. This makes it an incredibly powerful tool for studying the subcellular distribution of isotopically labeled compounds.
In Phenanthrene-[U-13C] research, NanoSIMS can be used to map the localization of the labeled compound and its metabolites within individual cells and even specific organelles. By rastering a finely focused primary ion beam across a biological sample exposed to Phenanthrene-[U-13C], the instrument generates secondary ions that are analyzed by a mass spectrometer. This produces images that show the distribution of ¹²C and ¹³C, allowing for the calculation of ¹³C enrichment at a subcellular level.
Detailed Research Findings:
While specific studies on the subcellular imaging of Phenanthrene-[U-13C] are emerging, the application of NanoSIMS to other ¹³C-labeled molecules has demonstrated its potential. For example, NanoSIMS has been used to visualize the incorporation of ¹³C-labeled fatty acids into lipid droplets and the distribution of ¹³C-labeled drugs within cancer cells.
By correlating the ¹³C enrichment maps with images of cellular structures obtained through techniques like transmission electron microscopy, researchers can determine if Phenanthrene-[U-13C] or its metabolites accumulate in specific organelles such as the endoplasmic reticulum, mitochondria, or the nucleus. This information is vital for understanding the mechanisms of toxicity and metabolism at the cellular level.
The following table illustrates the type of quantitative data on subcellular ¹³C enrichment that can be generated using NanoSIMS.
| Cellular Compartment | Mean ¹³C/¹²C Ratio | Standard Deviation | % ¹³C Enrichment (above natural abundance) |
| Nucleus | 0.015 | 0.002 | 36% |
| Cytoplasm | 0.025 | 0.004 | 127% |
| Mitochondria | 0.031 | 0.005 | 182% |
| Lipid Droplets | 0.052 | 0.008 | 373% |
This table presents hypothetical data illustrating the potential findings from a NanoSIMS analysis of a cell exposed to Phenanthrene-[U-13C], showing differential accumulation in various organelles.
Fluorescent Spectroscopy Paired with Parallel Factor Analysis (PARAFAC) for Metabolite Monitoring
Fluorescent spectroscopy is a sensitive technique for detecting and quantifying fluorescent compounds like phenanthrene and some of its metabolites. When combined with Parallel Factor Analysis (PARAFAC), a multivariate statistical method, it becomes a powerful tool for monitoring the transformation of fluorescent compounds in complex mixtures over time.
For Phenanthrene-[U-13C] research, this technique can be used to monitor the biodegradation of the parent compound and the simultaneous formation and degradation of fluorescent metabolites. The use of the isotopically labeled compound does not interfere with the fluorescence properties. The EEM-PARAFAC method can deconvolve the complex fluorescence spectra into individual components, allowing for the quantification of both phenanthrene and its fluorescent transformation products. nih.gov
Detailed Research Findings:
Research has shown that EEM-PARAFAC is a rapid and effective method for monitoring the biodegradation of phenanthrene. nih.gov It requires minimal sample preparation and can provide kinetic information comparable to more labor-intensive methods like GC-MS. nih.gov Studies have successfully identified and quantified phenanthrene and its primary fluorescent metabolite, trans-9,10-dihydroxy-9,10-dihydrophenanthrene, during microbial degradation. nih.gov
By applying this technique to studies with Phenanthrene-[U-13C], researchers can confidently track the degradation kinetics of the labeled compound and the formation of its fluorescent metabolites, providing valuable data for bioremediation studies.
The table below presents kinetic data for the biodegradation of phenanthrene that can be obtained using Fluorescent Spectroscopy with PARAFAC.
| Parameter | Value (PARAFAC) | Value (GC-MS) |
| Phenanthrene Degradation Rate Constant (k_phen) | 0.12 h⁻¹ | 0.11 h⁻¹ |
| Metabolite Formation Rate Constant (k_met) | 0.08 h⁻¹ | 0.09 h⁻¹ |
| Phenanthrene Half-life (t₁/₂) | 5.8 hours | 6.3 hours |
This table shows a comparison of pseudo-first-order kinetic parameters for phenanthrene degradation and metabolite formation determined by EEM-PARAFAC and validated by GC-MS, based on data from published studies.
Influences of Environmental Factors and Co Contaminants on Phenanthrene U 13c Dynamics
Impact of Co-Contaminants (e.g., Heavy Metals) on Biodegradation Potential
Soils are often co-contaminated with both organic pollutants like PAHs and inorganic pollutants such as heavy metals. researchgate.net The presence of heavy metals can interfere with the microbial degradation of PAHs. nih.gov The hypothesis is that the biodegradation of PAHs can be improved if the bioavailability of heavy metals in the soil is reduced through immobilization. researchgate.net
In studies on soils co-contaminated with trace elements, ¹³C-phenanthrene has been used to trace the degradation process and identify the microorganisms involved. researchgate.net Research involving ¹³C-phospholipid fatty acid analysis (¹³C-PLFA) helps in identifying the specific soil microorganisms that are actively degrading the phenanthrene (B1679779). researchgate.net This analysis has shown that Gram-negative bacteria are often the most significant microbial group in the uptake and degradation of ¹³C-phenanthrene. researchgate.net
Table 1: Effect of Co-Contaminants on ¹³C-Phenanthrene Degrading Microbial Groups This table illustrates the primary microbial groups identified through ¹³C-PLFA analysis as being active in the degradation of ¹³C-Phenanthrene in co-contaminated soil.
| Microbial Group | Role in ¹³C-Phenanthrene Uptake | Influence of Phytoremediation |
|---|---|---|
| Gram-negative bacteria | Most significant microbial group for label uptake | Remains dominant |
| Gram-positive bacteria | Minor role | Label uptake is effectively increased |
| Fungi | Minor role in degradation | Biomass of fungal biomarkers is increased |
Effects of Soil Characteristics and Environmental Conditions (e.g., pH, temperature, oxygen availability, nutrients, soil type)
The rate of Phenanthrene-[U-13C] mineralization is highly dependent on various soil and environmental factors. Key conditions such as pH, temperature, oxygen levels, nutrient availability, and soil composition can either promote or inhibit microbial degradation activities.
pH: The pH of the soil is a critical factor. Optimal degradation of phenanthrene has been observed at a neutral pH of 7.0. nih.gov Studies on Mycobacterium vanbaalenii PYR-1 showed that while the bacterium grew more rapidly at pH 7.5, the degradation of phenanthrene was four times faster at pH 6.5. nih.govresearchgate.net An acidic pH may increase the permeability of mycobacterial cells to hydrophobic substrates like phenanthrene. nih.govresearchgate.net In contrast, research on Mycobacterium sp. TJFP1 identified an optimal pH of 9.0 for phenanthrene degradation. nih.gov
Temperature: Temperature significantly affects microbial metabolic rates. For an aerobic PAH-adapted consortium, the optimal temperature for phenanthrene degradation was found to be 30°C. nih.gov Similarly, Mycobacterium sp. TJFP1 exhibited its best degradation efficiency at 30°C. nih.gov
Nutrients: The availability of nutrients, particularly phosphate and nitrate (B79036), can influence mineralization. The addition of phosphate has been shown to enhance mineralization, whereas the addition of nitrate may reduce it. nih.gov
Oxygen Availability: Aerobic conditions are generally favorable for the degradation of phenanthrene. While aeration can affect the rate of mineralization, its impact may not always be substantial. nih.gov Some strains, like Burkholderia fungorum FM-2, can degrade phenanthrene under both sufficient oxygen and microaerobic conditions, but not under anaerobic conditions. nih.gov
Soil Type and Organic Matter: The rate of phenanthrene mineralization is often slower in soils compared to liquid media, partly due to sorption. nih.gov The extent of sorption is directly related to the percentage of organic matter in the soil. Mineralization rates tend to be slower in organic soils and higher in mineral soils that have lower organic matter content. nih.gov
Table 2: Optimal Environmental Conditions for Phenanthrene Degradation This table summarizes the optimal conditions for phenanthrene degradation based on various studies.
| Parameter | Optimal Condition/Effect | Source Organism/System |
|---|---|---|
| pH | 7.0 | PAH-adapted consortium nih.gov |
| pH | 6.5 (faster rate) | Mycobacterium vanbaalenii PYR-1 nih.govresearchgate.net |
| pH | 9.0 | Mycobacterium sp. TJFP1 nih.gov |
| Temperature | 30°C | PAH-adapted consortium nih.gov |
| Temperature | 30°C | Mycobacterium sp. TJFP1 nih.gov |
| Nutrients | Phosphate addition enhances mineralization | General soil microbes nih.gov |
| Nutrients | Nitrate addition reduces mineralization | General soil microbes nih.gov |
| Soil Type | Higher rates in mineral soils vs. organic soils | General soil microbes nih.gov |
Role of Biochar in Enhancing Mineralization and Microbial Activity
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been shown to promote the degradation of petroleum hydrocarbons, including phenanthrene. nih.govresearchgate.net Its application can significantly influence the microbial communities in the soil and enhance the mineralization of Phenanthrene-[U-13C]. nih.govresearchgate.net
A study conducted in frozen Greenland soils used ¹³C-phenanthrene to investigate microbial biodegradation at -5°C. nih.govresearchgate.net The experiment created three distinct soil niches: biochar particles, the "charosphere" (soil directly adjacent to biochar), and the bulk soil. nih.govresearchgate.net The results showed that ¹³C-phenanthrene mineralization was highest in the charosphere. nih.govresearchgate.net
The type of biochar feedstock is a determining factor in its effectiveness. After 90 days, mineralization of ¹³C-phenanthrene in the charosphere of bone chip biochar reached 84%, compared to only 43% in the bulk soil and 13% within the biochar particles themselves. nih.govresearchgate.net Bone-derived biochars (bone chip and bonemeal) helped maintain a near-neutral soil pH, which is conducive to microbial activity. In contrast, wood biochar increased alkalinity, which may have limited the availability of phosphate for microorganisms. nih.govresearchgate.net The charosphere generally exhibited higher abundances of aromatic degradative genes compared to the bulk soil. nih.govresearchgate.net The application of wheat straw-derived biochar has also been shown to alleviate the toxic effects of phenanthrene on soil microbial communities, increasing microbial biomass and preserving bacterial diversity. mdpi.com
Table 3: Mineralization of ¹³C-Phenanthrene in Different Soil Niches with Biochar Amendments Data from a 90-day study in frozen soil, showing the percentage of ¹³C-phenanthrene mineralized.
| Biochar Treatment/Soil Niche | ¹³C-Phenanthrene Mineralization (%) |
|---|---|
| Bone Chip Biochar (Charosphere) | 84% nih.govresearchgate.net |
| Bonemeal Biochar (Charosphere) | 55% nih.govresearchgate.net |
| Bulk Soil (Control) | 43% nih.govresearchgate.net |
| Bone Chip Biochar (Particles) | 13% nih.govresearchgate.net |
Microalgal-Bacterial Consortia in Enhanced Biodegradation
Research has demonstrated the effectiveness of a consortium of the microalga Gonium pectorale and the bacterium Bacillus licheniformis in degrading phenanthrene. nih.govkfupm.edu.sa In one study, G. pectorale alone was able to degrade phenanthrene with very high efficiency (98%), significantly outperforming B. licheniformis alone (19%). nih.govkfupm.edu.safrontiersin.org The consortium of both organisms also showed highly effective degradation of phenanthrene (96%). nih.govkfupm.edu.safrontiersin.org
These findings indicate that microalgal-bacterial consortia have tremendous potential for removing PAHs from contaminated environments. nih.govkfupm.edu.sanih.gov While these particular studies did not utilize Phenanthrene-[U-13C], the high degradation efficiencies suggest that this is a valuable area for future research using labeled compounds to precisely track the metabolic pathways and fate of the contaminant within the consortium.
Table 4: Phenanthrene Degradation by Microalgal-Bacterial Consortium This table shows the percentage of phenanthrene degraded by individual strains and their consortium.
| Microorganism(s) | Phenanthrene Degradation (%) |
|---|---|
| Gonium pectorale (microalga) | 98% nih.govkfupm.edu.sa |
| Bacillus licheniformis (bacterium) | 19% nih.govkfupm.edu.safrontiersin.org |
| Consortium (G. pectorale + B. licheniformis) | 96% nih.govkfupm.edu.safrontiersin.org |
Future Research Trajectories and Emerging Applications of Phenanthrene U 13c
Integration with Metagenomics, Metatranscriptomics, and Metabolomics for Systems-Level Understanding
The combination of stable isotope probing (SIP) with "omics" technologies provides a powerful, systems-level view of the microbial degradation of pollutants. By introducing Phenanthrene-[U-13C] into a microbial community, researchers can differentiate the organisms actively metabolizing the compound from the inactive bystanders.
Metagenomics (DNA-SIP): This approach has been successfully used to identify the bacteria responsible for degrading phenanthrene (B1679779) in contaminated soils. nih.gov By adding ¹³C-labeled phenanthrene to soil, scientists can isolate the "heavy" DNA that has incorporated the ¹³C, and subsequently sequence the 16S rRNA genes to identify the active degraders. nih.gov Studies have revealed that active phenanthrene-degrading communities are taxonomically diverse, including Proteobacteria, Actinobacteria, and Firmicutes. nih.gov For instance, in one study, Sphingomonas and Sphingobium were the dominant degraders in bare and ryegrass-planted soils, respectively. nih.gov This technique allows for the culture-independent identification of key players in the bioremediation process. researchgate.net
Metatranscriptomics: While metagenomics reveals the functional potential of a community, metatranscriptomics uncovers its actual activity by analyzing the complete set of mRNA transcripts. A metatranscriptomic study on soil exposed to phenanthrene revealed a significant increase in transcripts for enzymes like dioxygenases, which are crucial for breaking down aromatic compounds. nih.govresearchgate.net The study also noted increased expression of genes related to stress responses, indicating the toxic effects of the pollutant on the microbial community. nih.govresearchgate.net Future integration of Phenanthrene-[U-13C] with metatranscriptomics will allow for a more targeted analysis, directly linking the expression of specific degradation genes to the microorganisms actively assimilating the phenanthrene carbon.
Metabolomics and Lipidomics: These techniques focus on the small molecules (metabolites) and lipids within an organism. Using ¹³C-labeled phenanthrene, researchers can trace the carbon atoms from the pollutant into the central metabolism and biomass of the degrading microorganisms. nih.govresearchgate.net Analysis of ¹³C-labeled polar lipid fatty acids (PLFAs) has been used to characterize phenanthrene-metabolizing microbial communities in various soils. nih.govresearchgate.net For example, this method showed that in highly polluted industrial soils, the PLFA profiles of active degraders resembled those of Sphingomonas strains, whereas in a roadside soil, the profiles suggested the involvement of actinomycetes. nih.govresearchgate.net This approach provides direct evidence of biodegradation and helps to map the metabolic pathways involved.
Table 1: Integration of Phenanthrene-[U-13C] with 'Omics' Technologies A summary of findings from studies combining isotopic labeling with systems biology approaches.
| 'Omics' Technology | Key Application with Phenanthrene-[U-13C] | Primary Research Finding | Identified Microbial Taxa/Genes |
|---|---|---|---|
| Metagenomics (DNA-SIP) | Identification of active phenanthrene-degrading bacteria in complex communities. nih.gov | Revealed a diverse range of active degraders, with community composition influenced by environmental factors like the presence of plants. nih.gov | Sphingomonas, Sphingobium, Proteobacteria, Actinobacteria, Firmicutes. nih.gov |
| Metatranscriptomics | Reveals genes actively expressed by the community in response to phenanthrene exposure. nih.gov | Marked increase in transcripts for dioxygenases, stress response, and detoxification genes. nih.govresearchgate.net | Dioxygenase genes, heavy metal P-type ATPases, thioredoxin transcripts. nih.gov |
| Metabolomics (¹³C-PLFA) | Traces phenanthrene-derived carbon into microbial biomass (lipids). nih.govresearchgate.net | Confirmed different microbial groups are active in phenanthrene degradation depending on the soil type and pollution history. nih.govresearchgate.net | Sphingomonas-like bacteria, actinomycetes. nih.govresearchgate.net |
Advanced Bioremediation Strategies Informed by Isotopic Tracing
Isotopic tracing with Phenanthrene-[U-13C] is instrumental in developing and validating more effective bioremediation strategies. mdpi.commdpi.com By confirming that a pollutant has been biologically degraded rather than just sorbed or dissipated, ¹³C-labeling provides definitive proof of remediation success. researchgate.net
DNA-SIP studies using ¹³C-phenanthrene have been employed to understand the complex interactions between pollutants, microorganisms, and other environmental components like nanoplastics. nih.gov One study investigated the bacterial community that degrades phenanthrene sorbed to polystyrene nanoplastics in seawater. nih.govhw.ac.uk This research is crucial for understanding the fate of co-pollutants in the "plastisphere" and identifying organisms that can mitigate their toxic effects. hw.ac.uk
Furthermore, Phenanthrene-[U-13C] can be used to assess the effectiveness of phytoremediation—a strategy that uses plants to enhance microbial degradation of pollutants in the root zone (rhizosphere). researchgate.net A study using ¹³C-phenanthrene in a soil co-contaminated with heavy metals found that while plants increased the biomass of certain microbial groups, they did not uniformly enhance the degradation of the pollutant. researchgate.net Such nuanced findings, made possible by isotopic tracing, are vital for designing practical and effective soil remediation technologies.
Table 2: Bioremediation Studies Utilizing Phenanthrene-[U-13C] Selected research demonstrating the use of isotopic tracing to inform bioremediation strategies.
| Bioremediation Context | Role of Phenanthrene-[U-13C] | Key Finding | Reference Taxa Identified |
|---|---|---|---|
| Phenanthrene sorbed to nanoplastics | Used in DNA-SIP to identify bacteria capable of degrading phenanthrene in the "plastisphere". nih.gov | Specific bacterial taxa can metabolize phenanthrene even when it is adsorbed to nanoplastic particles. hw.ac.uk | Staphylococcus, Pelomonas, Paracoccus, Rhodobacteracea. hw.ac.uk |
| Plant-assisted remediation in co-contaminated soil | Traced the uptake of phenanthrene carbon into microbial biomass (¹³C-PLFA) in the presence of plants and heavy metals. researchgate.net | Gram-negative bacteria were the primary degraders; plants increased label uptake by Gram-positive bacteria but did not significantly enhance overall dissipation. researchgate.net | Gram-negative bacteria, Gram-positive bacteria. researchgate.net |
| Contaminated aquifer assessment | Used in in-situ microcosms to provide definitive evidence of biodegradation. researchgate.net | Linked specific taxa like Paraburkholderia and Kaistobacter to in-situ phenanthrene biodegradation for the first time. researchgate.net | Burkholderia, Ralstonia, Paraburkholderia, Kaistobacter. researchgate.net |
Elucidation of Underexplored Anaerobic Degradation Pathways
While the aerobic degradation of polycyclic aromatic hydrocarbons (PAHs) is well-studied, anaerobic pathways are less understood, despite being crucial in oxygen-depleted environments like sediments and deep aquifers. nih.gov The degradation of phenanthrene under anaerobic conditions is particularly challenging. nih.govresearchgate.net The use of ¹³C-labeled substrates has been a breakthrough in this area.
Recent studies on sulfate-reducing bacteria have begun to unravel the anaerobic degradation pathway of phenanthrene. nih.govnih.govresearchgate.net In one key study, researchers supplied a sulfate-reducing bacterium, strain PheS1, with non-labeled phenanthrene and ¹³C-labeled bicarbonate (H¹³CO₃⁻). nih.govresearchgate.net They detected [¹³C]-2-phenanthroic acid as a metabolite, providing strong evidence that the initial activation step is a carboxylation reaction—the addition of a carboxyl group. nih.govresearchgate.net This finding is consistent with pathways observed for other aromatic compounds like naphthalene (B1677914) under anaerobic conditions and represents a significant advance in our understanding of how these persistent pollutants are broken down in the absence of oxygen. nih.gov
Table 3: Discoveries in Anaerobic Phenanthrene Degradation Key findings on the anaerobic biodegradation pathway of phenanthrene aided by isotopic labeling.
| Microorganism/Culture | Isotopic Labeling Strategy | Key Metabolite Identified | Inferred Initial Degradation Step |
|---|---|---|---|
| Strain PheS1 (Desulfotomaculum related) | Phenanthrene + H¹³CO₃⁻ | [¹³C]-2-phenanthroic acid. nih.govresearchgate.net | Carboxylation. nih.govresearchgate.net |
| TRIP1 enrichment culture (dominated by Desulfobacteraceae) | Metabolite analysis (not explicitly ¹³C) | Phenanthroic acid. nih.gov | Carboxylation. nih.gov |
Applications in Microbial Ecology and Carbon Cycling Studies
Phenanthrene-[U-13C] serves as a powerful tool to study fundamental principles of microbial ecology and the biogeochemical cycling of carbon. By tracing the path of pollutant-derived carbon, scientists can map food web interactions and understand the fate of carbon in various ecosystems.
In marine environments, for example, ¹³C-labeled phenanthrene was used to demonstrate the accumulation of this PAH in phytoplankton and its subsequent trophic transfer to corals. nih.gov The study provided the first empirical evidence of this transfer route in a phytoplankton-coral food chain, highlighting how pollutants can enter and move through sensitive ecosystems. nih.gov The use of the stable isotope was noted as a highly sensitive method that avoids the risks associated with radioactive tracers. nih.gov
In soil ecosystems, Phenanthrene-[U-13C] helps determine the ultimate fate of the pollutant's carbon. Studies have shown that after microbial degradation, the ¹³C label is not only released as ¹³CO₂ through mineralization but is also incorporated into microbial biomass and non-extractable soil-bound residues (humus). researchgate.net By measuring the ¹³C enrichment in components like amino acids, researchers confirmed that phenanthrene-derived carbon is used for anabolic processes by the soil microbiota, eventually becoming part of the stable soil organic matter after the cells die. researchgate.net This research is critical for understanding the long-term environmental fate of PAH pollutants and their contribution to carbon sequestration in soils.
Q & A
Q. How can researchers validate the isotopic purity of Phenanthrene-[U-¹³C] in synthetic chemistry applications?
Isotopic purity is critical for tracing studies. Use nuclear magnetic resonance (¹³C NMR) to confirm uniform labeling, and mass spectrometry (MS) to detect isotopic enrichment levels. Cross-validate with combustion analysis coupled with isotope-ratio mass spectrometry (IRMS) to quantify ¹³C abundance . Ensure suppliers provide certificates of analysis (CoA) detailing isotopic purity, and replicate measurements to account for instrument variability .
Q. What analytical techniques are recommended for quantifying Phenanthrene-[U-¹³C] in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is preferred for sensitivity. For complex matrices (e.g., soil or sediment), employ accelerated solvent extraction (ASE) followed by silica gel cleanup to minimize co-eluting contaminants. Calibrate using isotopically labeled internal standards (e.g., Phenanthrene-d10) to correct for recovery losses . Report detection limits and matrix effects in method validation .
Q. How should researchers design a controlled degradation study for Phenanthrene-[U-¹³C] under simulated environmental conditions?
Use microcosm setups with sterile controls to isolate microbial or abiotic degradation pathways. Monitor ¹³CO₂ evolution via IRMS for mineralization rates. Include triplicate reactors and negative controls (e.g., autoclaved samples) to distinguish biological vs. chemical processes. Predefine sampling intervals to capture kinetic phases and use ANOVA to assess significance of degradation rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biodegradation rates of Phenanthrene-[U-¹³C] across studies?
Discrepancies often arise from variations in microbial consortia or experimental conditions. Conduct meta-analyses using PRISMA guidelines to identify confounding factors (e.g., temperature, pH, nutrient availability). Replicate divergent studies with standardized protocols, and apply multivariate regression to isolate key variables. Publish null results to reduce publication bias .
Q. What strategies mitigate co-elution issues when analyzing Phenanthrene-[U-¹³C] alongside unlabeled analogs in GC-MS?
Optimize chromatographic separation using capillary columns with high polarity (e.g., DB-5ms). Apply tandem MS (MS/MS) to differentiate isotopic clusters. For unresolved peaks, use mathematical deconvolution software (e.g., AMDIS) and validate with spiked recovery experiments. Document resolution thresholds in method descriptions to ensure reproducibility .
Q. How should isotopic dilution be accounted for in tracer studies using Phenanthrene-[U-¹³C] in complex biological systems?
Develop mass-balance models incorporating isotopic dilution factors (IDF) based on pool sizes of unlabeled phenanthrene. Use stable isotope probing (SIP) with nanoSIMS to track ¹³C incorporation into biomass. Validate models via time-course experiments and Bayesian statistical frameworks to quantify uncertainty .
Q. What experimental controls are essential for ensuring reproducibility in photodegradation studies of Phenanthrene-[U-¹³C]?
Include dark controls to rule out thermal degradation, and use actinometers (e.g., potassium ferrioxalate) to quantify light intensity. Standardize light sources (e.g., solar simulators with AM1.5 filters) and document spectral output. Perform irradiance scans to correlate degradation kinetics with photon flux. Share raw spectral data and calibration curves in supplementary materials .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for Phenanthrene-[U-¹³C] research?
- Feasible: Assess lab capabilities (e.g., ¹³C detection limits) and resource availability.
- Novelty: Use SciFinder or Reaxys to identify understudied degradation pathways or tracer applications.
- Ethics: Ensure compliance with biosafety protocols for genetically modified organisms in degradation studies.
- Relevance: Align with regulatory needs (e.g., EPA guidelines for PAH monitoring) .
Q. What statistical approaches are recommended for analyzing low-abundance ¹³C signals in Phenanthrene-[U-¹³C] tracer experiments?
Apply Poisson regression for count-based MS data or mixed-effects models for hierarchical data (e.g., biological replicates). Use bootstrapping to estimate confidence intervals for low-signal regions. Report effect sizes and power analyses to justify sample sizes .
Data Integrity and Reporting
Q. How should researchers document protocols for synthesizing Phenanthrene-[U-¹³C] to ensure reproducibility?
Provide step-by-step synthesis details, including reaction temperatures, catalysts, and purification methods (e.g., recrystallization solvents). Use the ISA (Investigation, Study, Assay) framework to structure metadata, and deposit raw spectra in repositories like Zenodo with DOIs .
Q. What are best practices for reconciling discrepancies between theoretical and observed ¹³C enrichment levels?
Systematically audit synthesis and analysis workflows. Use control experiments to isolate contamination sources (e.g., unlabeled solvents). Report corrections for natural abundance ¹³C and instrument drift in supplementary tables .
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